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Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula and a CAS number of 189028-68-0. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the butoxy group enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and pharmaceuticals. Its molecular weight is approximately 199.23 g/mol, and it exhibits specific physical properties such as a boiling point of around 194 °C .
These reactions are significant in synthetic organic chemistry for developing more complex molecules.
Research on the biological activity of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate is limited but suggests potential pharmacological properties. Compounds containing oxazole rings often exhibit antimicrobial, antifungal, and anti-inflammatory activities. The presence of the butoxy group may enhance its bioactivity by improving solubility and cellular uptake. Further studies are needed to fully elucidate its biological mechanisms and therapeutic potential.
The synthesis of Ethyl 5-butoxy-1,3-oxazole-2-carboxylate can be achieved through several methods:
These methods emphasize the versatility in synthesizing this compound depending on available reagents and desired purity.
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate has several applications:
The versatility of this compound makes it valuable across different fields.
Interaction studies involving Ethyl 5-butoxy-1,3-oxazole-2-carboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may interact with certain enzymes or receptors, though detailed studies are required to characterize these interactions fully. Understanding these interactions is crucial for assessing its potential therapeutic applications.
Several compounds share structural similarities with Ethyl 5-butoxy-1,3-oxazole-2-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 5-pentyl-1,3-oxazole-2-carboxylate | 89967-32-8 | Longer alkyl chain; altered solubility |
| Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate | 10588096 | Contains a Boc protecting group; varied reactivity |
| Ethyl 2-{[(tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | Not available | Fluorinated compound; distinct electronic properties |
Ethyl 5-butoxy-1,3-oxazole-2-carboxylate's uniqueness lies in its specific butoxy substitution on the oxazole ring, which potentially enhances its solubility and biological activity compared to other similar compounds. This modification could lead to different pharmacological profiles and applications in medicinal chemistry.
The formation of the oxazole ring in ethyl 5-butoxy-1,3-oxazole-2-carboxylate relies heavily on cyclization reactions between α-haloketones and urea derivatives. A seminal approach involves refluxing ethyl bromopyruvate (5) with urea in ethanol to yield the oxazole precursor (6), followed by Boc-protection and saponification to introduce the butoxy and ester groups. This method leverages urea’s dual role as a nitrogen source and base, facilitating intramolecular cyclization via nucleophilic attack at the carbonyl carbon.
Recent refinements emphasize solvent and catalyst-free conditions. For example, polyethylene glycol (PEG 400) promotes cyclization between 2-bromo-1-phenylethanone and urea at ambient temperatures, achieving yields exceeding 85% within 3 hours. The absence of volatile organic solvents aligns with green chemistry principles, while PEG’s recyclability (up to five cycles without efficiency loss) enhances sustainability. Comparative studies show ethanol and toluene reduce reaction rates due to poor solubility of intermediates, whereas PEG 400 stabilizes transition states through hydrogen bonding.
Key Reaction Scheme:
$$
\text{Ethyl bromopyruvate} + \text{Urea} \xrightarrow[\text{Reflux}]{\text{EtOH}} \text{Oxazole intermediate} \xrightarrow[\text{DMAP, Boc}_2\text{O}]{\text{DMF}} \text{Protected oxazole} \xrightarrow[\text{NaOH}]{\text{MeOH}} \text{Ethyl 5-butoxy-1,3-oxazole-2-carboxylate}
$$
This sequence highlights the critical role of urea in ring closure and the necessity of alkaline conditions for final deprotection.
The introduction of the tert-butoxycarbonyl (Boc) group at the oxazole’s nitrogen atom is pivotal for preventing undesired side reactions during subsequent functionalization. Traditional methods employ Boc anhydride (Boc)$$_2$$O in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The poor nucleophilicity of the oxazole’s aryl amine necessitates DMAP to activate the acylating agent, achieving >90% Boc-protection yields after 20 hours at 40°C.
Optimization studies reveal that substituting DMF with dichloromethane (DCM) reduces reaction times to 5 hours without compromising yield. This solvent switch minimizes carbamate side products by lowering the dielectric constant, which stabilizes the acylpyridinium intermediate (B) formed during DMAP-mediated acylation. Additionally, stoichiometric adjustments (1.3 equiv DMAP-Tf, 1.2 equiv isocyanide) enhance regioselectivity in downstream derivatizations, as evidenced by the synthesis of phosphine oxide-bearing oxazoles (3ua, 3ub) in 89–92% yields.
Table 1: Boc-Protection Efficiency Under Varied Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | DMAP | 40 | 20 | 91 |
| DCM | DMAP-Tf | 25 | 5 | 88 |
| THF | None | 40 | 24 | <10 |
Solvent choice profoundly impacts reaction kinetics and product purity in oxazole synthesis. Dichloromethane (DCM) emerges as the optimal solvent for DMAP-Tf–mediated couplings, enabling rapid mixed anhydride formation between carboxylic acids and trifluorosulfonyl activators. Polar aprotic solvents like DMF stabilize ionic intermediates but prolong purification due to high boiling points. In contrast, DCM’s low polarity facilitates easy extraction and solvent removal, critical for large-scale production.